3-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one
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Overview
Description
3-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one is a chemical compound with the molecular formula C15H11ClN4O. It is known for its potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a quinoxaline ring, a hydrazone linkage, and a chlorophenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one typically involves the condensation of 3-chlorobenzaldehyde with 3-hydrazino-1,2-dihydroquinoxalin-2-one. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinoxaline derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
3-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with their metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one
- 3-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one
- 3-[(2E)-2-[(3-bromophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one
Uniqueness
The uniqueness of 3-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one lies in its specific substitution pattern and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H11ClN4O |
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Molecular Weight |
298.73 g/mol |
IUPAC Name |
3-[(2Z)-2-[(3-chlorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C15H11ClN4O/c16-11-5-3-4-10(8-11)9-17-20-14-15(21)19-13-7-2-1-6-12(13)18-14/h1-9H,(H,18,20)(H,19,21)/b17-9- |
InChI Key |
XRFFIUWAZXQFSB-MFOYZWKCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)N/N=C\C3=CC(=CC=C3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)NN=CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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